1,3-Dioxane-2-ethanol, also known as 2-(1,3-dioxan-2-yl)ethanol, is a chemical compound characterized by its dioxane ring structure fused with an ethanol moiety. Its molecular formula is , and it features a dioxane ring consisting of two oxygen atoms and four carbon atoms, with an ethanol group attached at the second carbon of the dioxane ring. This compound is recognized for its potential applications in organic synthesis and as a reagent in various
Synthesis of 1,3-Dioxane-2-ethanol can be accomplished through various methods:
1,3-Dioxane-2-ethanol finds applications primarily in organic chemistry:
Several compounds share structural similarities with 1,3-Dioxane-2-ethanol. These include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,3-Dioxane | Cyclic ether | Simple structure; used primarily as a solvent |
| 1,4-Dioxane | Cyclic ether | Contains two ether linkages; more stable than 1,3-dioxane |
| 2-Methyl-1,3-dioxolane | Dioxolane | Contains one less carbon than dioxanes; used in organic synthesis |
| 5,5-Dimethyl-1,3-dioxane-2-ethanol | Dioxane derivative | Contains additional methyl groups; alters physical properties |
What sets 1,3-Dioxane-2-ethanol apart from these similar compounds is its combination of both a dioxane ring and an ethanol group. This unique structure allows it to participate effectively in acetalization reactions while providing stability against hydrolysis compared to simpler ethers or alcohols. Its dual functionality makes it particularly valuable in synthetic organic chemistry.
Cyclocondensation of 1,3-diols with aldehydes or ketones remains a foundational approach. Key features include:
Modern methods prioritize enantioselectivity using chiral catalysts:
b. Chiral Phosphoric Acid Catalysis
Kinetic resolution separates enantiomers via selective reaction rates:
a. Enzyme-Metal Hybrid Systems
b. Chiral Phosphoric Acid-Mediated Resolution
| Strategy | Catalyst | Key Outcome |
|---|---|---|
| Prins Cyclization [3] | Imino-imidodiphosphate | High enantioselectivity via hemiacetals |
| Dynamic Kinetic Resolution [5] | Squaramide/Lewis acid | >90% ee in selenocyclization |
| Hybrid Enzyme-Metal [6] | Lipase/Ruthenium | 73% yield, >99% ee in diacetates |
1,3-Dioxane-2-ethanol exhibits distinctive thermodynamic properties that reflect its cyclic ether structure with an ethanol substituent. The compound possesses a molecular formula of C₆H₁₂O₃ with a molecular weight of 132.16 g/mol [1] [2]. The presence of both the dioxane ring and the hydroxyl functional group contributes to its unique phase behavior characteristics.
Basic Thermodynamic Properties
The compound demonstrates a boiling point of 216.4°C at 760 mmHg, which is significantly higher than simple ethers due to hydrogen bonding interactions facilitated by the terminal hydroxyl group [2] [3]. This elevated boiling point reflects the intermolecular hydrogen bonding network that stabilizes the liquid phase. The density of 1,3-Dioxane-2-ethanol is reported as 1.069 g/cm³ at 25°C, indicating a relatively compact molecular packing compared to many organic solvents [2] [3].
The vapor pressure of 1,3-Dioxane-2-ethanol is measured at 0.0304 mmHg at 25°C, demonstrating low volatility characteristics [3]. This reduced volatility compared to lower molecular weight ethers can be attributed to the combined effects of molecular weight and hydrogen bonding interactions. The flash point occurs at 101.1°C, providing important safety parameters for handling and storage [2] [3].
Phase Transition Behavior
Comparative analysis with related dioxane compounds reveals systematic trends in thermodynamic parameters. The parent 1,3-dioxolane exhibits a boiling point of 347.7 K (74.6°C) with a heat of vaporization of 35.5 kJ/mol [4]. The structural extension from dioxolane to dioxane, combined with the ethanol substituent, results in the elevated boiling point observed for 1,3-Dioxane-2-ethanol.
Related compounds in the series demonstrate predictable thermodynamic behavior. 2-Ethyl-1,3-dioxane, lacking the hydroxyl functionality, shows a boiling point of 400.65 K (127.5°C) [5], while 5,5-dimethyl-1,3-dioxane-2-ethanol exhibits a boiling point of 227.1°C [6]. These comparative values illustrate the significant contribution of hydrogen bonding to the phase transition energetics.
Heat Capacity and Thermal Properties
The heat capacity of related cyclic ethers provides insight into the thermal behavior of 1,3-Dioxane-2-ethanol. 1,3-Dioxolane exhibits a liquid heat capacity of 118.0 J/mol·K at 298.15 K [4]. The additional methylene groups and hydroxyl functionality in 1,3-Dioxane-2-ethanol would be expected to increase the heat capacity due to additional vibrational modes.
Thermal expansivity data for dioxane-containing systems indicates positive excess thermal expansivities in binary mixtures, attributed to specific molecular interactions [7]. This behavior suggests that 1,3-Dioxane-2-ethanol would exhibit similar thermal expansion characteristics influenced by its hydrogen bonding capability.
The solvent interaction profile of 1,3-Dioxane-2-ethanol reflects the dual nature of its molecular structure, combining the polar hydroxyl group with the moderately polar dioxane ring system. The compound's partition coefficient behavior demonstrates intermediate polarity characteristics that influence its distribution in multi-phase systems.
Octanol-Water Partition Coefficient
The logarithmic octanol-water partition coefficient (LogP) for 1,3-Dioxane-2-ethanol is reported as 0.132 [2], indicating moderate hydrophilicity. This value places the compound in an intermediate position between highly hydrophilic alcohols and lipophilic ethers. For comparison, related dioxane derivatives show varying partition coefficients: 5,5-dimethyl-1,3-dioxane-2-ethanol exhibits a LogP of 0.768 [6], demonstrating how structural modifications influence lipophilicity.
The refractive index of 1.439 [3] provides additional insight into the compound's optical properties and molecular polarizability. This value is consistent with compounds containing both ether and alcohol functionalities, reflecting the electronic environment created by the heterocyclic oxygen atoms and the hydroxyl group.
Solvent Compatibility and Mixing Behavior
Research on related dioxane compounds provides valuable insights into solvent interaction patterns. Binary mixture studies of 1,4-dioxane with alcohols demonstrate positive excess molar volumes and excess thermal expansivities, attributed to specific intermolecular interactions [7]. Similar behavior would be expected for 1,3-Dioxane-2-ethanol in alcohol-containing systems.
The compound's polar surface area (PSA) of 38.69 Ų [2] indicates moderate polarity that facilitates solubility in both polar and moderately nonpolar solvents. This intermediate polarity makes 1,3-Dioxane-2-ethanol potentially useful as a co-solvent in formulations requiring compatibility with diverse chemical environments.
Vapor-Liquid Equilibrium Behavior
Vapor-liquid equilibrium studies of dioxane-containing systems reveal important thermodynamic relationships. Isothermal measurements at 308.15 K for dioxane-alcohol mixtures show positive excess Gibbs energies ranging from 653 to 1020 J/mol [8]. These positive deviations from ideal behavior indicate unfavorable mixing interactions that must be considered in process applications.
The thermodynamic non-ideality observed in dioxane systems suggests that 1,3-Dioxane-2-ethanol would exhibit similar deviations from Raoult's law in multi-component systems. Activity coefficient modeling using the Redlich-Kister equation has proven effective for describing such systems [8].
Preferential Solvation Effects
Studies on preferential solvation in aqueous co-solvent mixtures containing dioxane compounds reveal complex interaction patterns [9]. In systems containing 1,4-dioxane and water, preferential solvation parameters indicate that solutes may be preferentially solvated by the organic component in intermediate compositions. This behavior suggests that 1,3-Dioxane-2-ethanol could exhibit similar preferential solvation characteristics, influencing its effectiveness as a solvent or co-solvent.
The compound's ability to participate in hydrogen bonding as both donor and acceptor enhances its compatibility with protic solvents while maintaining sufficient hydrophobic character for interaction with less polar compounds .
The stability profile of 1,3-Dioxane-2-ethanol encompasses multiple degradation pathways that occur under different environmental and process conditions. Understanding these pathways is crucial for predicting the compound's behavior in storage, handling, and application scenarios.
Atmospheric Oxidation Mechanisms
Atmospheric degradation of dioxane compounds proceeds primarily through hydroxyl radical attack. Research on 1,3-dioxane oxidation demonstrates that hydrogen atom abstraction from α-carbon positions represents the principal mode of attack [11]. The major oxidation products include (2-oxo-ethoxy)methyl formate, formic acid, and methylene glycol diformate [11].
For 1,3-Dioxane-2-ethanol, the presence of the terminal hydroxyl group introduces additional reaction sites. The degradation mechanism would likely involve competing pathways: ring opening through α-hydrogen abstraction similar to the parent dioxane, and oxidation of the primary alcohol functionality to aldehyde and carboxylic acid derivatives.
The rate coefficient for hydroxyl radical reaction with 1,3-dioxane has been measured, providing kinetic parameters for atmospheric modeling [12]. The reaction follows a temperature-dependent Arrhenius relationship that can be extrapolated to predict the atmospheric lifetime of 1,3-Dioxane-2-ethanol under various climatic conditions.
Chemical Oxidation Pathways
Controlled oxidation studies using persulfate ions demonstrate pseudo-first-order degradation kinetics for dioxane compounds [13]. The activation energy for 1,4-dioxane degradation by persulfate is 21.0 kcal/mol, with thermodynamic parameters indicating an endothermic, non-spontaneous process [13]. Temperature and oxidant concentration significantly accelerate degradation, while increasing pH retards the reaction rate.
Advanced oxidation processes employing UV/H₂O₂ systems achieve complete mineralization of dioxane compounds through complex radical-mediated pathways [14]. The degradation proceeds through formation of aldehydes (formaldehyde, acetaldehyde, glyoxal), organic acids (formic, acetic, glycolic, glyoxylic, oxalic), and ester intermediates [14]. These pathways would apply to 1,3-Dioxane-2-ethanol with additional complexity introduced by the ethanol substituent.
Hydrolytic Stability
Cyclic ethers, including dioxane derivatives, demonstrate high resistance to aqueous hydrolysis under environmental conditions [15] [16]. This stability results from the thermodynamic stability of the six-membered ring system and the absence of readily hydrolyzable functional groups in the ring structure. 1,3-Dioxane-2-ethanol would be expected to maintain this hydrolytic stability, with the ether bonds remaining intact under normal aqueous conditions.
The compound's resistance to hydrolysis makes it suitable for applications requiring long-term stability in aqueous environments. However, this same stability could present challenges for environmental remediation if the compound were to become a contaminant.
Thermal Decomposition Behavior
Thermal stability studies of dioxane compounds reveal decomposition pathways that depend on temperature and atmospheric conditions [17]. Metal chloride-dioxane adducts decompose through single-stage reactions at elevated temperatures, providing insight into the thermal stability limits of the dioxane ring system [17].
For 1,3-Dioxane-2-ethanol, thermal decomposition would likely involve multiple competing pathways: ring opening of the dioxane structure, dehydration of the alcohol functionality, and subsequent fragmentation to smaller molecular species. The presence of oxygen in the system could promote oxidative decomposition pathways leading to carbon oxides and water as ultimate products.
pH and Environmental Stability
The stability of 1,3-Dioxane-2-ethanol under varying pH conditions reflects the chemical inertness of the ether linkages combined with the acid-base properties of the hydroxyl group. While the alcohol functionality can participate in acid-catalyzed dehydration reactions under extreme conditions, the dioxane ring structure remains stable across a wide pH range.
Studies on related compounds indicate that dioxane derivatives maintain structural integrity in both acidic and basic media under moderate conditions [16]. This pH stability, combined with hydrolytic resistance, contributes to the compound's potential utility as a stable solvent or chemical intermediate.